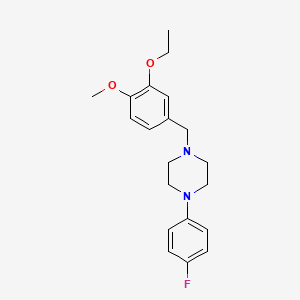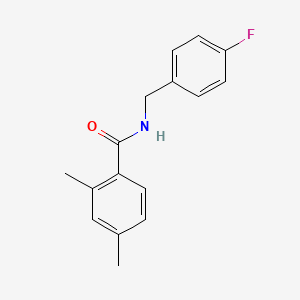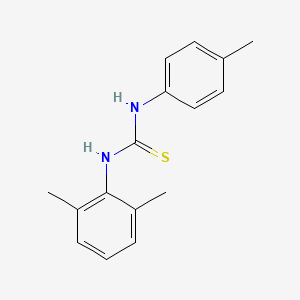
N-(2-methyl-5-nitrophenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine” (NPPA) is a compound with the molecular formula C16H13N5O2 . It’s a potential template for drug design against chronic myelogenous leukemia (CML) .
Synthesis Analysis
The synthesis of NPPA was carried out starting from the guanidinium nitrate salt (previously synthesized) and the corresponding enaminone .
Molecular Structure Analysis
X-ray diffraction analysis and a study of the Hirshfeld surfaces revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings . A crystalline ordering in layers, by the stacking of rings through interactions of the π-π type, was observed .
Chemical Reactions Analysis
The key process in the synthesis of a related compound, 5-methyl-2-nitrobenzoic acid, is the nitration of methyl 3-methylbenzoate .
Physical And Chemical Properties Analysis
NPPA is a yellow solid . It is soluble in chloroform . Its melting point is between 188-193°C .
Applications De Recherche Scientifique
Drug Design for Chronic Myeloid Leukemia (CML)
This compound has been identified as a potential template for drug design against CML. The synthesis and structural studies of derivatives of this compound have shown promise in interacting with protein residues fundamental in the inhibition process of CML . Molecular docking studies suggest that despite not having a more negative value than the control molecule Imatinib, it shows great potential for use in new drugs against this type of leukemia .
Synthesis of Imatinib and Its Intermediates
N-(2-methyl-5-nitrophenyl)-2-thiophenesulfonamide serves as an intermediate in the synthesis of Imatinib, a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases used in the treatment of various cancers . A novel method involving this compound has been developed to synthesize Imatinib with high yield and purity .
Spectroscopic Characterization and Structural Studies
The compound’s spectroscopic and electronic properties have been extensively studied, providing insights into its structural characteristics. X-ray diffraction analysis and Hirshfeld surface studies have revealed important interactions that contribute to its potential as a pharmacological agent .
Thermal Studies
Thermal analysis of this compound and its derivatives is crucial for understanding its stability and behavior under different conditions, which is essential for its application in pharmaceuticals .
Molecular Docking for Drug Design
Molecular docking using software like Vina has been employed to study the energy affinity of this compound, which is a critical step in the drug design process. It helps in predicting how the compound interacts with enzymes and proteins related to diseases like CML .
Synthesis of Therapeutic Agents
The pyridine and pyrimidine rings present in this compound are common building blocks in the complex structures used by nature, as well as in the synthesis of various therapeutic agents with pharmacological activity .
Study of Quantitative Electrostatic Potential
Quantitative electrostatic potential studies of this compound have revealed the most positive and negative values, which are significant in understanding its interactions at the molecular level .
Research on Enzyme Kinase Inhibition
The compound’s interaction with enzyme kinase, particularly in its extended conformation within the active pocket of the enzyme, is an area of interest. This interaction is key to the inhibition process of diseases like CML .
Mécanisme D'action
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c1-8-4-5-9(13(14)15)7-10(8)12-19(16,17)11-3-2-6-18-11/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNVSULASDKPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)

![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)


![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)


![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)

